molecular formula C15H14FN3O2 B7052160 2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B7052160
M. Wt: 287.29 g/mol
InChI Key: ZEARTPHMVCYDNK-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both oxazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 3,5-dimethyl-4-amino-1,2-oxazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxadiazole ring under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it could inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the fluorine atom.

    2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective as a therapeutic agent compared to its non-fluorinated analogs.

Properties

IUPAC Name

2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-9-11(10(2)21-19-9)7-8-14-17-18-15(20-14)12-5-3-4-6-13(12)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEARTPHMVCYDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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